molecular formula C8H7IN2O B6594503 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine CAS No. 1190315-47-9

3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B6594503
CAS No.: 1190315-47-9
M. Wt: 274.06 g/mol
InChI Key: RWCIDRWMHSKBQR-UHFFFAOYSA-N
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Description

3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine: is a heterocyclic compound with the molecular formula C8H7IN2O and a molecular weight of 274.06 g/mol . This compound is characterized by the presence of an iodine atom at the 3-position and a methoxy group at the 6-position on a pyrrolo[3,2-c]pyridine core. It is a solid at room temperature and is typically stored in a refrigerator to maintain its stability .

Scientific Research Applications

Chemistry: 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for developing new therapeutic agents .

Industry: The compound’s applications in industry include its use in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

Action Environment

The action, efficacy, and stability of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base to facilitate the cyclization process and subsequent substitution reactions .

Industrial Production Methods: While specific industrial production methods for 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters and purification steps .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[3,2-c]pyridines, while oxidation and reduction can lead to different oxidation states of the core structure .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is unique due to the specific positioning of the iodine and methoxy groups. This unique structure can result in different chemical reactivity and biological activity, making it a distinct and valuable compound for various applications .

Properties

IUPAC Name

3-iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-8-2-7-5(3-11-8)6(9)4-10-7/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCIDRWMHSKBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696607
Record name 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190315-47-9
Record name 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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